[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride
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Description
“[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride” is a chemical compound with the molecular formula C10H14ClFN2•2HCl . It has a molecular weight of 289.61 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a 2-chloro-6-fluorophenyl group attached to an ethyl group, which is further attached to a dimethylamine group . The presence of chlorine and fluorine atoms in the phenyl group can significantly affect the compound’s reactivity and properties.Physical and Chemical Properties Analysis
This compound has a molecular weight of 289.60 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Mechanism of Action
Future Directions
The future directions of research involving this compound are not specified in the sources I found. Given its use in proteomics research , it’s possible that future studies could explore its interactions with various proteins, its potential uses in biochemistry or medicine, or its physical and chemical properties.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN2.2ClH/c1-14(2)9(6-13)10-7(11)4-3-5-8(10)12;;/h3-5,9H,6,13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJOBSQPPYWCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=C(C=CC=C1Cl)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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